2-Acetylthioisobutyric Acid
Overview
Description
2-Acetylthioisobutyric Acid is an organic compound with the molecular formula C6H10O3S. It is also known as 3-acetylthio-2-methylpropanoic acid. This compound is characterized by the presence of an acetylthio group attached to a methylpropanoic acid backbone. It is a key intermediate in the synthesis of various pharmaceuticals and is used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetylthioisobutyric Acid can be synthesized through several methods. One common method involves the reaction of a ketone or enone with sulfuric acid under acidic conditions. This reaction is relatively straightforward and occurs under mild conditions .
Industrial Production Methods
In industrial settings, the production of 2-acetylthio-2-methylpropanoic acid often involves the use of high vacuum distillation and recrystallization from benzene. This ensures the purity of the compound, which is crucial for its use in pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-Acetylthioisobutyric Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the acetylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetylthioisobutyric Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-acetylthio-2-methylpropanoic acid involves its interaction with molecular targets and pathways in biological systems. It can act as a precursor to thiol-containing compounds, which are essential in various biochemical processes. The acetylthio group can undergo hydrolysis to release thiols, which then participate in redox reactions and other metabolic pathways .
Comparison with Similar Compounds
2-Acetylthioisobutyric Acid can be compared with other similar compounds such as:
3-Mercaptopropionic acid: This compound has a similar thiol group but lacks the acetyl group.
2-Methylpropanoic acid: This compound lacks both the acetyl and thiol groups.
Captopril: A pharmaceutical compound that contains a similar thiol group and is used to treat hypertension.
The uniqueness of 2-acetylthio-2-methylpropanoic acid lies in its acetylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C6H10O3S |
---|---|
Molecular Weight |
162.21 g/mol |
IUPAC Name |
2-acetylsulfanyl-2-methylpropanoic acid |
InChI |
InChI=1S/C6H10O3S/c1-4(7)10-6(2,3)5(8)9/h1-3H3,(H,8,9) |
InChI Key |
VWFLRUHSTBKRHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC(C)(C)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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